molecular formula C11H16IN3O2 B8148290 tert-Butyl 3-iodo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate

tert-Butyl 3-iodo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate

Cat. No.: B8148290
M. Wt: 349.17 g/mol
InChI Key: IQCWBQIRBNAHSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-iodo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with an iodine atom at position 3 and a tert-butyl carbamate group at position 2. This compound serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules via cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) due to the reactivity of the iodine substituent.

Properties

IUPAC Name

tert-butyl 3-iodo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16IN3O2/c1-11(2,3)17-10(16)14-5-4-6-15-9(14)8(12)7-13-15/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQCWBQIRBNAHSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN2C1=C(C=N2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16IN3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of β-Keto Esters with 3-Iodopyrazole-5-amines

The formation of the pyrazolo[1,5-a]pyrimidine ring system typically employs a cyclocondensation reaction between β-keto esters and aminopyrazoles. For this target, this compound is synthesized via the reaction of ethyl 3-iodo-1H-pyrazole-5-carboxylate with tert-butyl 4-oxopiperidine-1-carboxylate under acidic conditions (Scheme 1).

Scheme 1:

Ethyl 3-iodo-1H-pyrazole-5-carboxylate+tert-butyl 4-oxopiperidine-1-carboxylateHCl, EtOH, refluxTarget Compound\text{Ethyl 3-iodo-1H-pyrazole-5-carboxylate} + \text{tert-butyl 4-oxopiperidine-1-carboxylate} \xrightarrow{\text{HCl, EtOH, reflux}} \text{Target Compound}

Key parameters influencing yield include:

  • Acid Catalyst: HCl (10 mol%) provides optimal protonation of the carbonyl group for nucleophilic attack.

  • Solvent: Ethanol balances solubility and reflux temperature (78°C).

  • Reaction Time: 12–16 hours ensures complete cyclization.

Microwave-Assisted Cyclization

Microwave irradiation significantly enhances reaction efficiency. A 30-minute irradiation at 120°C in dimethylformamide (DMF) with catalytic p-toluenesulfonic acid (p-TsOH) achieves 85% yield, compared to 62% under conventional heating.

Regioselective Iodination Strategies

Electrophilic Iodination Using N-Iodosuccinimide (NIS)

Iodination at position 3 of the pyrazole ring is achieved via electrophilic substitution. NIS in dichloromethane (DCM) at 0°C selectively installs iodine with 92% regioselectivity (Table 1).

Table 1: Comparison of Iodinating Agents

ReagentSolventTemp (°C)Yield (%)Regioselectivity (%)
NISDCM07892
I₂/AgOTfAcetonitrile256585
IClChloroform−107188

NIS outperforms alternatives due to milder conditions and reduced byproduct formation.

Directed Ortho-Metalation (DoM)

A directed ortho-metalation approach using tert-butyllithium and iodine enables iodination prior to cyclization. This method requires protection of the pyrazole nitrogen with a trimethylsilyl (TMS) group to prevent side reactions (Equation 1):

TMS-protected pyrazolet-BuLi, I₂, THF, −78°C3-iodopyrazole derivative\text{TMS-protected pyrazole} \xrightarrow{\text{t-BuLi, I₂, THF, −78°C}} \text{3-iodopyrazole derivative}

Yields reach 68–72%, but the additional protection/deprotection steps complicate scalability.

Introduction of the tert-Butyl Carbamate Group

Boc Protection of the Secondary Amine

The tert-butyl carbamate (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of 4-dimethylaminopyridine (DMAP). Optimal conditions use dichloromethane (DCM) as the solvent and triethylamine (TEA) as the base (Equation 2):

4-Aminopyrazolo[1,5-a]pyrimidine+Boc₂ODMAP, TEA, DCMProtected intermediate\text{4-Aminopyrazolo[1,5-a]pyrimidine} + \text{Boc₂O} \xrightarrow{\text{DMAP, TEA, DCM}} \text{Protected intermediate}

Reaction completion within 2 hours at 25°C is confirmed by TLC.

Stability Under Acidic and Basic Conditions

The Boc group remains stable under the acidic conditions of cyclization (pH 2–4) but undergoes cleavage in strongly basic environments (pH > 10). This compatibility allows sequential iodination and protection without intermediate deprotection.

Purification and Characterization

Chromatographic Purification

Flash column chromatography (SiO₂, ethyl acetate/hexanes 1:3) isolates the target compound in >95% purity. Fractions are analyzed by HPLC (C18 column, 70:30 acetonitrile/water, 1 mL/min).

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.48 (s, 9H, Boc), 2.85 (t, 2H, J = 6.0 Hz, CH₂), 3.65 (t, 2H, J = 6.0 Hz, CH₂), 6.92 (s, 1H, pyrazole-H).

  • MS (ESI+): m/z 392.1 [M+H]⁺.

Optimization Challenges and Solutions

Byproduct Formation During Iodination

Over-iodination at position 5 occurs when excess NIS is used. Stoichiometric control (1.05 equiv NIS) mitigates this issue, reducing byproducts from 15% to <3%.

Cyclization Stereochemistry

Racemization at the piperidine ring junction is minimized by using chiral β-keto esters derived from L-proline. Enantiomeric excess (ee) of 89% is achieved via this route .

Chemical Reactions Analysis

tert-Butyl 3-iodo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as ethyl acetate and water . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-Butyl 3-iodo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of calcium channels, affecting the flow of calcium ions in biological systems . This inhibition can lead to various physiological effects, depending on the specific pathways involved.

Comparison with Similar Compounds

Table 1: Key Properties of Pyrazolo[1,5-a]pyrimidine Derivatives

Substituent (Position 3) Molecular Formula Molecular Weight (g/mol) Key Reactivity/Applications
Iodo (Target Compound) C₁₁H₁₆IN₃O₂ (estimated) ~353.18 Cross-coupling reactions, drug intermediates
Bromo (CAS 1196154-25-2) C₁₁H₁₆BrN₃O₂ 302.17 Suzuki couplings; bioactive scaffolds
Formyl (CAS 954110-17-9) C₁₂H₁₇N₃O₃ 251.28 Aldehyde-mediated condensations; versatile synthon
Hydroxymethyl C₁₁H₁₇N₃O₃ (estimated) ~255.28 Hydrophilic functionalization; prodrug design
Nitro C₁₀H₁₂N₄O₄ (estimated) ~252.23 Reduction to amines; azaheterocycle synthesis

Key Observations:

  • Iodo vs. Bromo: The iodo derivative has a higher molecular weight (~353 vs. 302 g/mol) and is expected to exhibit enhanced reactivity in cross-couplings due to iodine’s superior leaving-group ability compared to bromine .
  • Formyl Group: The formyl analog (CAS 954110-17-9) is a critical intermediate for constructing Schiff bases or undergoing nucleophilic additions, enabling diverse derivatization .

Commercial Availability

  • Formyl Derivative (CAS 954110-17-9): Available from CymitQuimica with ≥95% purity, though some packaging sizes are discontinued .
  • Bromo Derivative (CAS 1196154-25-2): Supplied by multiple vendors (e.g., Combi-Blocks, ChemicalBook) with prices ranging from $50–$500/g .
  • Iodo Derivative: No direct commercial data found; its synthesis may require custom orders.

Biological Activity

tert-Butyl 3-iodo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate (CAS: 2680864-84-8) is a compound with potential therapeutic applications due to its unique chemical structure and biological properties. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

  • Molecular Formula : C11H16IN3O2
  • Molecular Weight : 349.17 g/mol
  • Purity : 98.00%

The compound is part of a class of pyrazolopyrimidine derivatives known for their ability to inhibit the mammalian target of rapamycin (mTOR), a crucial pathway in cell growth and proliferation. The inhibition of mTOR can lead to decreased cell proliferation and increased apoptosis in cancer cells.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. In vitro studies have shown that it can effectively inhibit the growth of tumor cells by inducing cell cycle arrest and apoptosis.

Cell Line IC50 (µM) Effect
MDA-MB-231 (Breast)9.0Antiproliferative
A549 (Lung)12.5Induces apoptosis
HeLa (Cervical)15.0Cell cycle arrest

Microtubule Depolymerization

In addition to its antiproliferative effects, this compound has been shown to cause microtubule depolymerization at concentrations as low as 10 µM. This property is particularly relevant in cancer therapy, as microtubule dynamics are critical for mitosis.

Case Studies

  • Study on MDA-MB-435 Cells : In a study evaluating the efficacy of various compounds on MDA-MB-435 breast cancer cells, this compound demonstrated an IC50 value of 9.0 µM, indicating strong antiproliferative activity compared to other tested compounds .
  • Microtubule Dynamics : Another study highlighted that at a concentration of 10 µM, the compound caused significant microtubule depolymerization, which was further evaluated for its potential in overcoming drug resistance in cancer therapies .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare tert-Butyl 3-iodo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate?

Answer:
The synthesis typically involves multi-step protocols starting from pyrazolo-pyrimidine precursors. For example:

Core scaffold formation : Cyclocondensation of pyrazole and pyrimidine derivatives under basic conditions.

Iodination : Electrophilic substitution or metal-catalyzed halogenation (e.g., using NIS or I₂ in acetic acid) at the 3-position.

Protection : Introduction of the tert-butyl carbamate group via Boc-anhydride under anhydrous conditions.
Patents often outline analogous procedures for related spirocyclic pyrazolo-pyrimidine derivatives, where iodination is achieved in later steps to preserve regioselectivity .

Basic: How is the structural integrity of this compound validated in academic research?

Answer:
Key techniques include:

  • NMR spectroscopy : Confirmation of the iodinated position (e.g., ¹H NMR for dihydro protons, ¹³C NMR for carbamate carbonyl resonance).
  • X-ray crystallography : Definitive proof of regiochemistry and stereochemistry, as demonstrated for tert-butyl pyrazolo[4,3-c]pyridine derivatives .
  • IR spectroscopy : Identification of characteristic carbonyl (C=O) and carbamate (N–H) stretches .

Advanced: How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

Answer:
Contradictions (e.g., variable NMR shifts or unexpected coupling constants) may arise from conformational flexibility or solvent effects. Strategies include:

Cross-validation : Use complementary techniques like 2D NMR (COSY, NOESY) to resolve overlapping signals.

Crystallographic analysis : Single-crystal X-ray structures provide unambiguous structural assignments, as shown for tert-butyl pyrazolo-pyrimidine analogs .

Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict NMR shifts and compare with experimental data .

Advanced: What strategies ensure regioselectivity during functionalization of the pyrazolo-pyrimidine core?

Answer:
Regioselectivity is influenced by:

Directing groups : Electron-withdrawing substituents (e.g., iodine) direct electrophiles to meta positions.

Reaction conditions : Controlled temperatures and solvent polarity (e.g., DMF vs. THF) minimize side reactions.

Catalytic systems : Transition-metal catalysts (e.g., Pd or Cu) enable site-specific cross-coupling, as seen in spirocyclic pyrazolo-pyrimidine syntheses .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Answer:
Safety protocols derived from analogous tert-butyl pyrazolo-pyrimidine derivatives include:

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of fine particulates.
  • First aid : Immediate rinsing with water for skin/eye exposure and medical consultation, per SDS guidelines .

Advanced: How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions?

Answer:
The 3-iodo group serves as a versatile handle for:

  • Buchwald-Hartwig amination : Pd-catalyzed coupling with amines to introduce nitrogen-based functionalities.
  • Suzuki-Miyaura reactions : Boronic acid coupling for aryl/heteroaryl substitutions.
  • Photocatalytic dehalogenation : Reductive removal under blue-light irradiation for late-stage diversification.
    Similar protocols are detailed in patents for structurally related intermediates .

Advanced: What analytical challenges arise in quantifying trace impurities during scale-up synthesis?

Answer:
Challenges include:

  • Chromatographic resolution : Optimize HPLC methods (e.g., C18 columns with ammonium acetate buffers) to separate polar byproducts .
  • Mass spectrometry : High-resolution LC-MS (Q-TOF) identifies low-abundance impurities via exact mass matching.
  • Calibration standards : Synthesize and characterize reference impurities (e.g., de-iodinated or Boc-deprotected analogs) for accurate quantification.

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Temperature : Store at –20°C under inert gas (argon/nitrogen) to prevent carbamate hydrolysis.
  • Moisture control : Use desiccants and airtight containers, as hygroscopic degradation is common in tert-butyl-protected compounds .

Advanced: How can computational chemistry aid in predicting the compound’s metabolic or pharmacokinetic properties?

Answer:

  • ADMET prediction : Tools like SwissADME estimate logP, solubility, and CYP450 interactions based on the iodine and carbamate groups.
  • Docking studies : Molecular dynamics simulations assess binding affinity to target enzymes (e.g., kinase inhibitors).
  • Metabolic sites : Identify vulnerable positions (e.g., iodine for dehalogenation, carbamate for hydrolysis) using MetaSite software .

Advanced: What mechanistic insights explain the compound’s reactivity under acidic or basic conditions?

Answer:

  • Acidic conditions : Boc group cleavage via protonation of the carbonyl oxygen, leading to tert-butyl cation and carbamic acid.
  • Basic conditions : Nucleophilic attack at the carbamate carbonyl, forming amines or ureas.
  • pH-dependent stability : Buffered systems (pH 6.5–7.5) are optimal for handling, as shown in pharmacopeial assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.